![molecular formula C22H18FN3O2S B2419720 N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207002-53-6](/img/structure/B2419720.png)
N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C26H24FN3O2S
- Molecular Weight : 449.55 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Research indicates that this compound exhibits significant biological activity through multiple mechanisms:
-
Inhibition of Kinase Activity :
- It has been shown to inhibit key signaling pathways involved in cancer progression, including VEGFR-2 and AKT pathways. These pathways are crucial for tumor growth and survival.
- In vitro studies reported IC50 values of approximately 0.075 µM for VEGFR-2 and 4.60 µM for AKT, indicating potent inhibitory effects compared to reference compounds .
- Induction of Apoptosis :
- Cell Cycle Arrest :
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 (liver cancer) | 3.105 | Apoptosis induction |
PC-3 (prostate cancer) | 3.023 | Cell cycle arrest |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study 1 : A study involving HepG2 liver carcinoma cells showed that treatment with the compound resulted in a 63% inhibition of AKT phosphorylation, highlighting its potential as a dual inhibitor targeting both VEGFR-2 and AKT pathways .
- Case Study 2 : In prostate cancer models (PC-3), the compound demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Molecular Modeling Studies
Molecular docking studies have been conducted to understand the binding affinity and interaction patterns of the compound with target proteins:
- The docking results indicated that the compound fits well into the active sites of VEGFR-2 and AKT, suggesting a strong potential for competitive inhibition.
Propriétés
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-13-3-6-15(7-4-13)17-11-29-21-20(17)24-12-26(22(21)28)10-19(27)25-16-8-5-14(2)18(23)9-16/h3-9,11-12H,10H2,1-2H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKWEWFXEZPNBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.